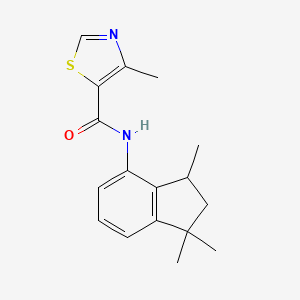

4-methyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazole-5-carboxamide

Description

4-Methyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide compound characterized by a bicyclic 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl substituent on the amide nitrogen. This structure combines a rigid, partially saturated indenyl moiety with a thiazole-5-carboxamide core, likely influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-methyl-N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-10-8-17(3,4)12-6-5-7-13(14(10)12)19-16(20)15-11(2)18-9-21-15/h5-7,9-10H,8H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXRWTTVYMUKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=CC=C2)NC(=O)C3=C(N=CS3)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazole-5-carboxamide is a synthetic organic molecule characterized by its unique structural features, which include a thiazole ring and an indene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and comparative analyses with similar compounds.

Structural Characteristics

The molecular structure of this compound can be described as follows:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for various biological activities.

- Indene Derivative : Contributes to the compound's unique properties and potential interactions with biological targets.

Chemical Formula

Molecular Weight

Antimicrobial Activity

Compounds containing thiazole rings are recognized for their diverse antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Research indicates that thiazole derivatives can show MIC values ranging from 50 to 200 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer potential of thiazole derivatives has been well documented. Similar compounds have demonstrated cytotoxic effects against several cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 | 5.0 |

| Compound B | NCI-H460 | 12.5 |

| 4-Methyl-N-(... | MCF7 | TBD |

Research on related compounds suggests that the incorporation of the thiazole moiety enhances the cytotoxic effects against cancer cells .

The biological activity of this compound may involve interaction with various biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking simulations and in vitro assays are essential for elucidating these interactions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is helpful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazole Derivative A | Contains thiazole and alkyl groups | Antimicrobial |

| Indene Derivative B | Indene core with various substituents | Anticancer |

| Carboxamide C | Simple carboxamide structure | Limited activity |

| 4-Methylthiazole D | Methyl-substituted thiazole | Antifungal |

The combination of both thiazole and indene structures in our compound potentially enhances its biological activity compared to simpler analogs .

Study on Antimicrobial Properties

A recent study evaluated a series of thiazole derivatives for their antimicrobial activities. The lead compound exhibited an MIC of approximately 150 μg/mL against E. coli, suggesting that structural modifications could improve efficacy .

Study on Anticancer Activity

Another study focused on evaluating the anticancer effects of thiazole derivatives against MCF7 breast cancer cells. The results indicated that certain modifications led to IC50 values as low as 5 μM for some derivatives . This highlights the potential for further development of this compound in cancer therapeutics.

Comparison with Similar Compounds

Research Findings and Implications

- Role of the Indenyl Group : The 1,1,3-trimethyl-2,3-dihydroindenyl substituent in the target compound likely contributes to hydrophobic interactions and steric hindrance, a feature shared with fluxametamide derivatives in pesticidal applications .

- Thiazole vs. Pyrazole Cores : Thiazole-based carboxamides (e.g., ) generally exhibit higher polarity than pyrazole analogues, influencing solubility and membrane penetration. Pyrazole cores may offer better metabolic stability in certain contexts .

- Substituent Electronics : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance oxidative stability, while bulky aromatic substituents (naphthyl in ) prioritize lipophilicity over solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.